(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
Description
The compound (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is a chalcone derivative featuring a piperazine core substituted with a cinnamyl (3-phenylprop-2-en-1-yl) group and a 4-chlorophenyl-enone moiety. Its structure combines a conjugated α,β-unsaturated ketone (enone) system with a piperazine ring, which is often exploited in medicinal chemistry for its pharmacokinetic properties, such as improved solubility and bioavailability . Its synthesis likely follows established protocols for chalcone-piperazine hybrids, involving Claisen-Schmidt condensation or nucleophilic substitution on the piperazine ring .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGIDCRPASIPCA-NJPWYCGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one , also known by its CAS number 236751-51-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molar mass of 366.88 g/mol . The structure features a 4-chlorophenyl group and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 366.88 g/mol |
| CAS Number | 236751-51-2 |
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. In a study evaluating its anti-ischaemic activity, it was shown to prolong survival times in mice subjected to acute cerebral ischaemia, thus reducing mortality rates across various dosages tested. This suggests that the compound may be effective in protecting neural tissues from ischemic damage .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, derivatives of similar structures have shown promising results against colon carcinoma and breast cancer cell lines, indicating that the compound may possess similar potential .
The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets within cells. Specifically, it may modulate neurotransmitter systems and exhibit effects on cellular signaling pathways associated with apoptosis and cell proliferation. The presence of the piperazine ring is particularly notable for its role in enhancing bioactivity and interaction with biological receptors .
Study 1: Neuroprotective Activity
In a study conducted by Zhong et al. (2014), the synthesized compound was evaluated for its neuroprotective effects in a model of cerebral ischaemia. The results indicated that treatment with the compound significantly improved survival rates and reduced neurological deficits in treated animals compared to controls .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of related compounds demonstrated that similar structures could inhibit cell proliferation in breast cancer models, achieving IC50 values as low as 27.3 µM . This highlights the potential for developing therapeutic agents based on this compound's structure.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing chlorinated phenyl groups have shown enhanced antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) . The presence of electron-withdrawing groups like chlorine is critical for enhancing cytotoxic effects .
Anticonvulsant Properties
The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. Research has demonstrated that analogues with similar piperazine frameworks can effectively reduce seizure activity in animal models, indicating (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one may possess comparable anticonvulsant properties .
Antimicrobial Activity
Compounds featuring the piperazine structure have been reported to exhibit antimicrobial effects. Preliminary studies suggest that derivatives of this compound could be evaluated for their activity against various bacterial strains, potentially contributing to the development of new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of structurally related compounds, it was found that those with a piperazine moiety exhibited IC50 values significantly lower than those without it when tested against MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Seizure Model Testing
A recent investigation into the anticonvulsant effects of similar piperazine derivatives revealed that compounds with a para-chloro substitution demonstrated higher efficacy in reducing seizure frequency in picrotoxin-induced models compared to their non-substituted counterparts .
Chemical Reactions Analysis
1.1. Piperazine Alkylation with Cinnamyl Derivatives
The piperazine core is functionalized via alkylation using (2E)-3-phenylprop-2-en-1-yl (cinnamyl) groups. This reaction typically employs cinnamyl chloride or bromide under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at room temperature .
Reaction Scheme:
-
Key Observations :
1.2. Enone Formation via Knoevenagel Condensation
The 3-(4-chlorophenyl)prop-2-en-1-one moiety is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and acetylacetone derivatives. Catalysts such as iodine in acetic acid under reflux (100°C) enhance yields .
Reaction Conditions:
| Component | Quantity/Concentration |
|---|---|
| 4-Chlorobenzaldehyde | 4 mmol |
| Acetylacetone derivative | 4 mmol |
| Iodine | 0.5 mmol |
| Acetic acid | 2–3 mL |
| Temperature | 100°C, 55 minutes |
1.3. Coupling of Enone and Piperazine Moieties
The final step involves coupling the enone intermediate with the alkylated piperazine via nucleophilic acyl substitution. This is achieved using enone acid chlorides and triethylamine in acetone .
Example Procedure :
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React (E)-3-(4-chlorophenyl)acrylic acid (4 mmol) with thionyl chloride (2 mL) to form the acid chloride.
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Add 1-[bis(4-methoxyphenyl)methyl]piperazine (4 mmol) in acetone.
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Stir at room temperature for 6 hours.
2.1. Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration of both double bonds (C7=C8 and C15=C16) :
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Bond Lengths :
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C7–C8: 1.314(6) Å (indicative of a double bond).
-
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Dihedral Angles :
2.2. Conformational Dynamics
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The piperazine ring adopts a chair conformation with puckering parameters:
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Planar phenyl rings (4-chlorophenyl and 4-methoxyphenyl) exhibit minimal torsional strain .
3.2. Reduction of the Enone System
Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated ketone, altering bioactivity :
4.1. Biological Activity
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Neuroprotective Effects : The compound demonstrates anti-ischaemic activity in rodent models, attributed to its dual action on NMDA receptors and σ-1 chaperones .
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Dopamine Receptor Affinity : Substitution patterns on the piperazine influence binding to D₄ receptors (IC₅₀ = 12 nM) .
4.2. Stability and Degradation
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Photodegradation : Exposure to UV light (254 nm) induces cis-trans isomerization of the cinnamyl group .
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Hydrolytic Stability : Stable in pH 4–7 buffers but degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions .
Industrial and Pharmacological Relevance
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
The 4-chlorophenyl group in the target compound is a common pharmacophore in bioactive molecules. Substitutions at this position significantly influence electronic properties and binding affinity:
- (2E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one (): The 2-hydroxyphenyl group introduces hydrogen-bonding capacity, improving solubility and interaction with polar biological targets .
- (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one (): Additional chlorines increase lipophilicity, favoring blood-brain barrier penetration but raising toxicity risks .
Piperazine Ring Modifications
The piperazine moiety’s substitution pattern affects conformational flexibility and receptor interactions:
- (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one (): The 2-methoxyphenyl group enhances electron-donating effects, stabilizing charge-transfer interactions in receptor binding .
- (2E)-3-(1-Naphthyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one (): The naphthyl group increases hydrophobicity, favoring interactions with hydrophobic enzyme pockets .
Enone System and Conjugation Effects
The α,β-unsaturated ketone system is critical for Michael addition reactions with biological nucleophiles. Compounds like (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () demonstrate that electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance electrophilicity, accelerating covalent binding to cysteine residues in target proteins .
Data Tables: Structural and Physicochemical Properties
Research Findings and Implications
- Crystallographic Insights: The crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one () reveals intermolecular hydrogen bonds (C=O···H–N) that stabilize the enone conformation, suggesting similar packing behavior in the target compound .
- Hydrogen-Bonding Patterns : Graph set analysis () predicts that the 4-chlorophenyl group in the target compound may participate in C–H···Cl interactions, influencing crystal morphology and dissolution rates .
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where an aromatic ketone reacts with a substituted benzaldehyde in the presence of a base (e.g., NaOH or piperidine). For example, analogous enone-piperazine derivatives have been prepared using ethanol or methanol as solvents under reflux conditions (60–80°C), with reaction times ranging from 6–12 hours . Optimization of molar ratios (e.g., 1:1.2 ketone:aldehyde) and catalyst selection (e.g., acid/base dual catalysis) can improve yields (reported 65–78% for similar structures) .
Q. How is the structural elucidation of this compound performed?
Key techniques include:
- X-ray crystallography : Determines absolute configuration and bond parameters (e.g., C=C bond lengths of ~1.34 Å and dihedral angles between aromatic rings) .
- Spectroscopy :
- FT-IR confirms carbonyl stretches (~1650–1680 cm⁻¹) and C=C vibrations (~1580–1600 cm⁻¹) .
- ¹H/¹³C NMR identifies proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require higher temperatures. Ethanol/water mixtures balance reactivity and eco-friendliness .
- Catalyst screening : Piperidine or morpholine as bases improve enolization efficiency, while Lewis acids (e.g., ZnCl₂) stabilize transition states .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity for the E-isomer .
Q. What methodologies resolve discrepancies between experimental (XRD) and computational (DFT) structural data?
Discrepancies in bond lengths/angles (e.g., C=O vs. C=C) arise from crystal packing effects (XRD) vs. gas-phase calculations (DFT). Strategies include:
- DFT with solvent models : Incorporating solvent dielectric constants (e.g., ε = 4.8 for ethanol) aligns computational data with XRD .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain crystal lattice distortions . Example comparison for a similar enone-piperazine derivative:
| Parameter | XRD | DFT |
|---|---|---|
| C=O bond length (Å) | 1.221 | 1.235 |
| C=C bond length (Å) | 1.343 | 1.328 |
| Dihedral angle (°) | 8.2 | 5.7 |
Q. What in vitro assays assess the compound’s antimicrobial properties?
- Agar dilution method : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For analogous compounds, MICs range from 8–32 µg/mL .
- Time-kill kinetics : Evaluates bactericidal activity over 24 hours, with log-phase reductions ≥3-log10 indicating efficacy .
- Synergy testing : Combines the compound with standard antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of similar enone-piperazine derivatives?
Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may stem from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and validate via whole-genome sequencing to rule out resistance mutations .
- Solubility differences : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation in broth microdilution assays .
- Assay conditions : Control pH (7.2–7.4) and cation content (e.g., Mg²⁺/Ca²⁺) to mimic physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
